Diisopropylphosphoramidous dichloride
Overview
Description
Mechanism of Action
Target of Action
Diisopropylphosphoramidous dichloride, also known as N-dichlorophosphanyl-N-propan-2-ylpropan-2-amine, is primarily used as a reagent in the synthesis of peptides and oligonucleotide analogues . The primary targets of this compound are therefore the amino acids and nucleotides that are involved in these synthesis processes.
Mode of Action
It is known that this compound is used in the synthesis of peptides and oligonucleotide analogues , suggesting that it may interact with its targets (amino acids and nucleotides) to form new bonds, facilitating the creation of these larger structures.
Biochemical Pathways
Given its role in the synthesis of peptides and oligonucleotide analogues , it can be inferred that this compound plays a role in the biochemical pathways related to protein and nucleic acid synthesis.
Pharmacokinetics
It is known that this compound is a liquid at room temperature , which may influence its absorption and distribution properties.
Result of Action
The primary result of the action of this compound is the synthesis of peptides and oligonucleotide analogues . These compounds are crucial in various biological processes, including protein synthesis and gene expression.
Action Environment
It is known that this compound is stored at temperatures between 2-8°c , suggesting that temperature may play a role in maintaining its stability.
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of peptides and oligonucleotide analogues , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in these processes.
Cellular Effects
Given its role in the synthesis of peptides and oligonucleotide analogues , it may influence cell function by contributing to the production of these molecules.
Molecular Mechanism
It is known to be used in the synthesis of peptides and oligonucleotide analogues , suggesting that it may interact with biomolecules at the molecular level to exert its effects.
Preparation Methods
Diisopropylphosphoramidous dichloride is typically synthesized through the monoamination of phosphorus trichloride. The process involves adding diisopropylamine to a solution of phosphorus trichloride in dry ether under an argon atmosphere at -40°C. The reaction mixture is then allowed to warm to 0°C and left overnight. The resulting precipitate is filtered, and the solution is concentrated and distilled under vacuum to yield the product . This method requires rigorous exclusion of moisture to prevent hydrolysis and polyamination .
Chemical Reactions Analysis
Diisopropylphosphoramidous dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions with alcohols in the presence of 1H-tetrazole to form phosphites, which can be further oxidized to phosphoesters.
Coupling Reactions: It is suitable for Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions.
Scientific Research Applications
Diisopropylphosphoramidous dichloride has several scientific research applications:
Synthesis of Peptides and Oligonucleotide Analogues: It is used as a reagent in the synthesis of peptides and oligonucleotide analogues.
Metabolic Oligosaccharide Engineering (MOE): It is used in the synthesis of bioactive molecules, particularly in the field of MOE, to develop novel phosphate-containing bioactive molecules.
Comparison with Similar Compounds
Diisopropylphosphoramidous dichloride is similar to other phosphoramidous dichlorides, such as:
- Diethylphosphoramidous dichloride
- Dimethylphosphoramidous dichloride
- Bis(diisopropylamino)chlorophosphine
- N,N-Dimethylphosphoramic dichloride
- Isocyanatophosphonic dichloride
What sets this compound apart is its specific use in the synthesis of peptides and oligonucleotide analogues, making it a valuable reagent in biochemical research .
Properties
IUPAC Name |
N-dichlorophosphanyl-N-propan-2-ylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Cl2NP/c1-5(2)9(6(3)4)10(7)8/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPVRFOGRCBSJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408696 | |
Record name | Diisopropylphosphoramidous dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921-26-6 | |
Record name | Diisopropylphosphoramidous dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisopropylphosphoramidous dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Diisopropylphosphoramidous Dichloride in chemical synthesis?
A1: this compound serves as a versatile reagent for phosphitylating alcohols. This reaction forms alkyl dibenzyl phosphite intermediates, which can be further oxidized and debenzylated to yield phosphoric monoesters. [] This process is particularly valuable in synthesizing nucleotides and modified nucleotides for various applications. []
Q2: Can you provide an example of a specific application of this compound in nucleotide chemistry?
A2: Certainly. Researchers have successfully employed this compound in the synthesis of a novel phosphorylating reagent, bis[S-(4,4'-dimethoxytrityl)-2-mercaptoethyl]-N,N-diisopropylphosphoramidite. [] This reagent facilitates the solid-phase synthesis of deoxyribonucleoside 5'-/3'-phosphate or -thiophosphate monoesters and oligonucleotide 5'-phosphate/-thiophosphate monoesters. Furthermore, this reagent has been instrumental in constructing thermolytic dinucleotide prodrug models, demonstrating its potential in developing thermosensitive oligonucleotide prodrugs for therapeutic applications. []
Q3: Are there any alternative synthetic routes for preparing this compound?
A3: While several methods exist for synthesizing this compound, a particularly convenient approach involves reacting benzyl alcohol with this compound in the presence of a tert-amine. [] This reaction is typically carried out in solvents like diethyl ether, tetrahydrofuran (THF), or dioxane. []
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